4-[3-(N-Ethylaminocarbonyl)phenyl]-2-methoxybenzoic acid
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Overview
Description
4-[3-(N-Ethylaminocarbonyl)phenyl]-2-methoxybenzoic acid is an organic compound that belongs to the class of benzoic acids This compound is characterized by the presence of a methoxy group at the second position and an N-ethylaminocarbonyl group at the third position of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(N-Ethylaminocarbonyl)phenyl]-2-methoxybenzoic acid can be achieved through a multi-step process:
Starting Material: The synthesis begins with 2-methoxybenzoic acid.
Nitration: The first step involves the nitration of 2-methoxybenzoic acid to introduce a nitro group at the third position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as tin(II) chloride in hydrochloric acid.
Acylation: The amino group is acylated with ethyl chloroformate to form the N-ethylaminocarbonyl derivative.
Purification: The final product is purified using recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar steps but on a larger scale. The process is optimized for yield and efficiency, often using continuous flow reactors and automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-[3-(N-Ethylaminocarbonyl)phenyl]-2-methoxybenzoic acid undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carboxyl group under strong oxidizing conditions.
Reduction: The N-ethylaminocarbonyl group can be reduced to an amine group using reducing agents.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 4-[3-(N-Ethylaminocarbonyl)phenyl]-2-carboxybenzoic acid.
Reduction: 4-[3-(N-Ethylamino)phenyl]-2-methoxybenzoic acid.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
4-[3-(N-Ethylaminocarbonyl)phenyl]-2-methoxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[3-(N-Ethylaminocarbonyl)phenyl]-2-methoxybenzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The N-ethylaminocarbonyl group is crucial for its binding affinity and specificity. The methoxy group may also play a role in enhancing its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 4-[3-(N-Methylaminocarbonyl)phenyl]-2-methoxybenzoic acid
- 4-[3-(N-Propylaminocarbonyl)phenyl]-2-methoxybenzoic acid
- 4-[3-(N-Butylaminocarbonyl)phenyl]-2-methoxybenzoic acid
Uniqueness
4-[3-(N-Ethylaminocarbonyl)phenyl]-2-methoxybenzoic acid is unique due to its specific N-ethylaminocarbonyl group, which imparts distinct chemical and biological properties. Compared to its analogs with different alkyl groups, it may exhibit different binding affinities, solubility, and reactivity, making it a valuable compound for targeted research and applications.
Properties
IUPAC Name |
4-[3-(ethylcarbamoyl)phenyl]-2-methoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-3-18-16(19)13-6-4-5-11(9-13)12-7-8-14(17(20)21)15(10-12)22-2/h4-10H,3H2,1-2H3,(H,18,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDAOBYAKSLVOPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90691380 |
Source
|
Record name | 3'-(Ethylcarbamoyl)-3-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90691380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261985-68-5 |
Source
|
Record name | 3'-(Ethylcarbamoyl)-3-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90691380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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